molecular formula C29H36N2O B14281060 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one CAS No. 119778-02-8

1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one

Cat. No.: B14281060
CAS No.: 119778-02-8
M. Wt: 428.6 g/mol
InChI Key: WXHFXLXISLCKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one is an organic compound known for its unique structure and properties It is characterized by the presence of two diethylamino groups attached to phenyl rings, which are connected through a nonatetraenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one typically involves the condensation of 4-(diethylamino)benzaldehyde with appropriate intermediates under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The diethylamino groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Various electrophiles and nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino groups and the conjugated system of the nonatetraenone backbone play crucial roles in its activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(diethylamino)benzophenone
  • Michler’s ketone
  • 4,4’-Bis(dimethylamino)benzophenone

Uniqueness

1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one is unique due to its extended conjugated system and the presence of two diethylamino groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

119778-02-8

Molecular Formula

C29H36N2O

Molecular Weight

428.6 g/mol

IUPAC Name

1,9-bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one

InChI

InChI=1S/C29H36N2O/c1-5-30(6-2)27-21-17-25(18-22-27)13-9-11-15-29(32)16-12-10-14-26-19-23-28(24-20-26)31(7-3)8-4/h9-24H,5-8H2,1-4H3

InChI Key

WXHFXLXISLCKMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.